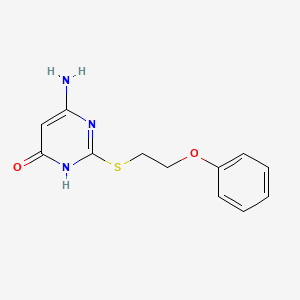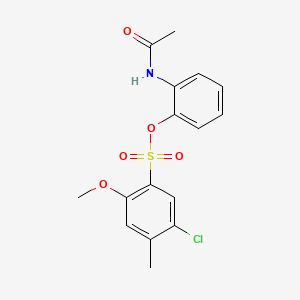![molecular formula C15H11N7O B13378404 (6E)-6-[[2-(tetrazolo[1,5-a]quinoxalin-4-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13378404.png)
(6E)-6-[[2-(tetrazolo[1,5-a]quinoxalin-4-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxybenzaldehyde tetraazolo[1,5-a]quinoxalin-4-ylhydrazone is a complex organic compound with the molecular formula C15H11N7O and a molecular weight of 305.29414 . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-hydroxybenzaldehyde tetraazolo[1,5-a]quinoxalin-4-ylhydrazone typically involves the condensation reaction of 2-hydroxybenzaldehyde with tetraazolo[1,5-a]quinoxalin-4-ylhydrazone . This reaction is usually carried out in methanol or ethanol as solvents, under reflux conditions . The reaction can be monitored using techniques such as IR-ATR and powder X-ray diffraction .
Chemical Reactions Analysis
2-hydroxybenzaldehyde tetraazolo[1,5-a]quinoxalin-4-ylhydrazone undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include nucleophilic reactants and eco-compatible catalysts . Major products formed from these reactions include 2-heteroarylbenzimidazoles and 1-heteroarylbenzimidazolones .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in the synthesis of biologically relevant compounds such as antibacterial, anti-HIV, antitrypanosomal, antiallergic, antifungal, cardiovascular, antileishmanial, and chemotherapeutic agents . Additionally, it has applications in the development of optical devices and materials .
Mechanism of Action
The mechanism of action of 2-hydroxybenzaldehyde tetraazolo[1,5-a]quinoxalin-4-ylhydrazone involves its interaction with molecular targets and pathways in biological systems . The compound’s effects are mediated through its ability to undergo various chemical transformations, leading to the formation of biologically active derivatives .
Comparison with Similar Compounds
2-hydroxybenzaldehyde tetraazolo[1,5-a]quinoxalin-4-ylhydrazone is unique due to its specific structural features and the range of biological activities it exhibits . Similar compounds include other quinoxaline derivatives such as triazoloquinoxalines, imidazoquinoxalines, and rhenium complexes . These compounds share some structural similarities but differ in their specific applications and biological activities .
Properties
Molecular Formula |
C15H11N7O |
|---|---|
Molecular Weight |
305.29 g/mol |
IUPAC Name |
2-[(E)-(tetrazolo[1,5-a]quinoxalin-4-ylhydrazinylidene)methyl]phenol |
InChI |
InChI=1S/C15H11N7O/c23-13-8-4-1-5-10(13)9-16-18-14-15-19-20-21-22(15)12-7-3-2-6-11(12)17-14/h1-9,23H,(H,17,18)/b16-9+ |
InChI Key |
SSNSIZYOHQFRQW-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC3=CC=CC=C3N4C2=NN=N4)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3N4C2=NN=N4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4Z)-4-{[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino}-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B13378328.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378330.png)
![(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B13378335.png)
![(5E)-2-(4-ethylanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378344.png)
![(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one](/img/structure/B13378347.png)
![(5Z)-5-[(2-bromo-4,5-diethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13378348.png)
![ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13378354.png)
![(5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B13378358.png)
![(5E)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B13378371.png)

![(5E)-2-(3,4-dimethylanilino)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378392.png)
![N-[(2-ethoxyphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B13378395.png)
![(5Z)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B13378397.png)
